2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole
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Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole is a heterocyclic compound that features both an imidazole and an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole typically involves the formation of the imidazole ring followed by the construction of the indole moiety. One common method involves the reaction of an appropriate precursor with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA), leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the imidazole or indole rings .
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Organic Synthesis: It serves as a valuable substrate for the synthesis of diverse compounds, particularly imidazole derivatives.
Biochemistry: The compound is used in the study of enzyme interactions and protein binding due to its unique structural properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole ring but has a phenol group instead of an indole ring.
1H-benzo[d]imidazole derivatives: These compounds have similar imidazole structures but differ in their additional functional groups and overall structure.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydro-1H-indole is unique due to its combination of an imidazole and an indole ring, which provides distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
108796-97-0 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-2,3-dihydroindole |
InChI |
InChI=1S/C13H17N3/c1-2-16-11-6-4-3-5-10(11)9-12(16)13-14-7-8-15-13/h3-6,12H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
FDMPLCLPGYUBGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CC2=CC=CC=C21)C3=NCCN3 |
Origin of Product |
United States |
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